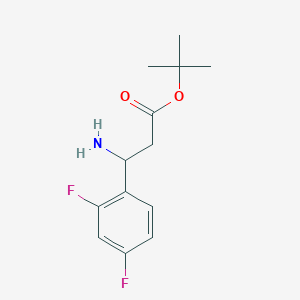![molecular formula C18H22N2O4 B2457147 2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide CAS No. 2034274-09-2](/img/structure/B2457147.png)
2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxyethoxy and methoxyphenethyl groups attached to an isonicotinamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyethoxy)ethanol, which is then reacted with isonicotinoyl chloride to form the intermediate 2-(2-methoxyethoxy)isonicotinamide. This intermediate is further reacted with 2-methoxyphenethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
- 2-(2-methoxyethoxy)ethanol
- 2-(2-(2-methoxyethoxy)ethoxy)acetic acid
- methoxyethanol
Uniqueness
2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide is unique due to its combination of methoxyethoxy and methoxyphenethyl groups attached to an isonicotinamide core. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-11-12-24-17-13-15(8-9-19-17)18(21)20-10-7-14-5-3-4-6-16(14)23-2/h3-6,8-9,13H,7,10-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKGEWPYFBBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2457065.png)
![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457067.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)
![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)

![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)



![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)
